2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, an ethyl amide group, and a 3,5-dimethylphenyl group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a planar thieno[3,2-d]pyrimidin-2-yl core with the various substituents adding to the complexity of the molecule . The presence of the sulfanyl group could introduce interesting electronic effects.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity One study focused on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, highlighting the potential of these compounds in cancer treatment. The research indicated that many of the synthesized compounds displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Crystallographic Studies Crystallographic studies have also been conducted to understand the structural aspects of related compounds. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides were investigated, providing insights into the molecular conformation and intermolecular interactions that may influence the biological activity of these compounds (Subasri et al., 2016).
Antimicrobial Activity Additionally, some studies have focused on the antimicrobial activities of synthesized pyrimidine-triazole derivatives. These compounds were tested against selected bacterial and fungal strains, showcasing their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Glutaminase Inhibition Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming to inhibit glutaminase, illustrates the broader pharmaceutical applications of similar compounds. These analogs were synthesized and evaluated, indicating their potential in attenuating the growth of certain cancer cell lines (Shukla et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-27(19-8-6-7-16(2)12-19)22(29)15-32-25-26-21-9-10-31-23(21)24(30)28(25)20-13-17(3)11-18(4)14-20/h6-14H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXADXMXALZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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